![molecular formula C7H11BrCl2N2 B3005576 (3-Bromobenzyl)hydrazine dihydrochloride CAS No. 1349715-79-2](/img/structure/B3005576.png)
(3-Bromobenzyl)hydrazine dihydrochloride
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Overview
Description
“(3-Bromobenzyl)hydrazine dihydrochloride” is a chemical compound with the molecular formula C7H11BrCl2N2 . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular structure of “(3-Bromobenzyl)hydrazine dihydrochloride” consists of a benzene ring substituted with a bromine atom and a benzyl hydrazine group . The compound has an average mass of 273.986 Da and a monoisotopic mass of 271.948273 Da .Physical And Chemical Properties Analysis
“(3-Bromobenzyl)hydrazine dihydrochloride” has several physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . Its water solubility is classified as very soluble .Scientific Research Applications
Supramolecular Organization
- The crystal structure and supramolecular organization of derivatives of (3-Bromobenzyl)hydrazine have been studied, revealing planar molecular structures and intermolecular halogen bonds (Guieu, Rocha, & Silva, 2013).
Chemical Reactivity and Synthesis
- Research on the condensation products of o-substituted benzylidenacetylacetone with hydrazine dihydrochloride has led to the synthesis of novel compounds with potential applications in various fields (Kurihara et al., 1975).
Anticancer Applications
- New derivatives synthesized from reactions involving (3-Bromobenzyl)hydrazine have been evaluated for their potential as anticancer agents, showing promising results in certain cancer cell lines (Bekircan et al., 2008).
Enzyme Inhibition
- A novel hydrazone compound synthesized using (3-Bromobenzyl)hydrazine showed significant inhibitory effects on human paraoxonase-1, an enzyme with implications in cardiovascular diseases (Noma et al., 2020).
Catalysis and Organic Synthesis
- Studies have explored the use of (3-Bromobenzyl)hydrazine in catalytic processes and organic synthesis, demonstrating its utility in creating complex molecular structures (Khan, Ghatak, & Bhar, 2015).
Medicinal Chemistry
- Research has shown that analogues of (3-Bromobenzyl)hydrazine can act as inhibitors for certain enzymes, indicating potential applications in medicinal chemistry (Lightcap & Silverman, 1996).
Biochemical Sensing
- Fluorescent probes based on (3-Bromobenzyl)hydrazine derivatives have been developed for detecting hydrazine in living cells, demonstrating applications in biochemical sensing and environmental monitoring (Wang et al., 2019).
Neurological Research
- Compounds related to (3-Bromobenzyl)hydrazine have been studied for their effects on cerebral catecholamines, contributing to our understanding of neuropharmacology (Bartholini, Burkard, Pletscher, & Bates, 1967).
Safety And Hazards
“(3-Bromobenzyl)hydrazine dihydrochloride” is considered hazardous . It has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Safety precautions include avoiding contact with skin and eyes, and not inhaling the dust .
properties
IUPAC Name |
(3-bromophenyl)methylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c8-7-3-1-2-6(4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHLFBADYQFQDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromobenzyl)hydrazine dihydrochloride |
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